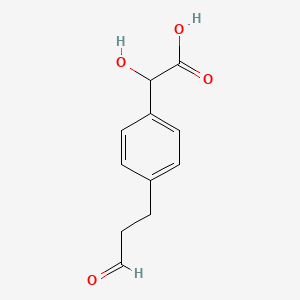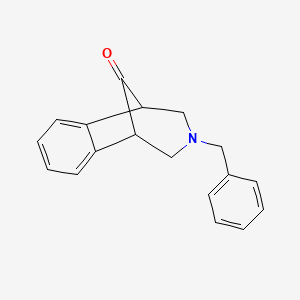
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse pharmacological properties. Initially researched as a potential opioid analgesic, it was later found to possess activity as an agonist at nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- involves several steps. One common method includes oxidative cleavage followed by reductive amination. This process typically involves the use of reagents such as sodium periodate for oxidative cleavage and sodium borohydride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Mechanism of Action
The compound exerts its effects primarily through its action as an agonist at nicotinic acetylcholine receptors. This interaction modulates neurotransmitter release, influencing various physiological processes. The molecular targets include the alpha4beta2 nicotinic receptor subtype, which is implicated in the mechanism of action of smoking cessation aids .
Comparison with Similar Compounds
Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: Shares structural similarities and is used in similar research contexts.
Uniqueness
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is unique due to its specific binding affinity and activity at nicotinic acetylcholine receptors. This specificity makes it a valuable compound for studying the pharmacology of these receptors and developing related therapeutic agents .
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-12-one |
InChI |
InChI=1S/C18H17NO/c20-18-16-11-19(10-13-6-2-1-3-7-13)12-17(18)15-9-5-4-8-14(15)16/h1-9,16-17H,10-12H2 |
InChI Key |
XQGXYGPBGODIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3C(C2=O)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
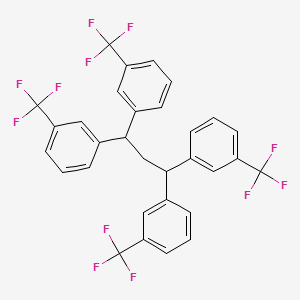
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
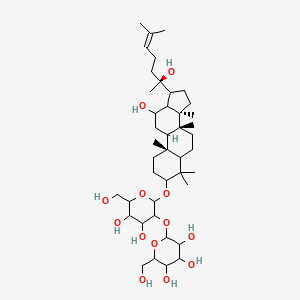
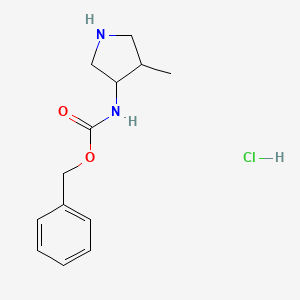

![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)

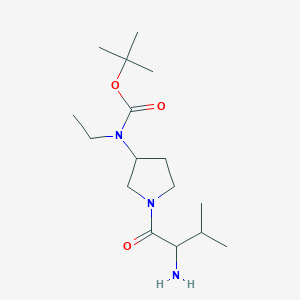
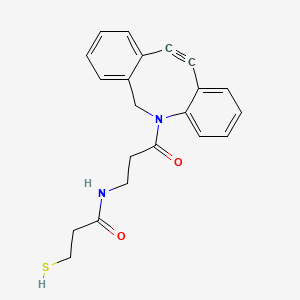
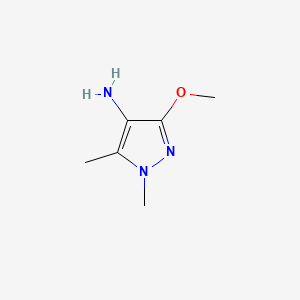
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
